N,N-di-2-propyn-1-yl-Sulfamoyl fluoride
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Overview
Description
Preparation Methods
The synthesis of N,N-di-2-propyn-1-yl-Sulfamoyl fluoride involves several steps. One common method includes the reaction of sulfamoyl chloride with propargylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N-di-2-propyn-1-yl-Sulfamoyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfamoyl compounds.
Scientific Research Applications
N,N-di-2-propyn-1-yl-Sulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-di-2-propyn-1-yl-Sulfamoyl fluoride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
N,N-di-2-propyn-1-yl-Sulfamoyl fluoride can be compared with other similar compounds, such as:
N,N-diethyl-Sulfamoyl fluoride: Similar in structure but with ethyl groups instead of propynyl groups.
N,N-dimethyl-Sulfamoyl fluoride: Contains methyl groups instead of propynyl groups.
N,N-di-2-propyn-1-yl-Sulfamoyl chloride: Similar structure but with a chloride group instead of fluoride.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H6FNO2S |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)sulfamoyl fluoride |
InChI |
InChI=1S/C6H6FNO2S/c1-3-5-8(6-4-2)11(7,9)10/h1-2H,5-6H2 |
InChI Key |
BYMQFYYUTWCMCG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC#C)S(=O)(=O)F |
Origin of Product |
United States |
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